2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester
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Overview
Description
2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester is a chemical compound with the molecular formula C5H5ClN2O2S and a molecular weight of 192.62 g/mol . This compound is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Thiazole derivatives, in general, have been found to exhibit a wide range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Thiazole derivatives have been reported to exhibit various biological activities, suggesting they may interact with their targets in different ways .
Biochemical Pathways
Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting they may affect multiple pathways .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can influence the action of many compounds .
Preparation Methods
The synthesis of 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester typically involves the reaction of 2-Amino-5-chlorothiazole with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester can be compared with other thiazole derivatives, such as:
2-Amino-5-chlorothiazole: Lacks the ester group, making it less reactive in certain chemical reactions.
2-Amino-4-carboxythiazole: Contains a carboxyl group instead of an ester, affecting its solubility and reactivity.
5-Chlorothiazole-4-carboxylic acid methyl ester: Lacks the amino group, altering its chemical behavior and applications
The unique combination of functional groups in this compound makes it particularly valuable for specific research and industrial applications.
Properties
IUPAC Name |
methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c1-10-4(9)2-3(6)11-5(7)8-2/h1H3,(H2,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKPRYNHCJJKAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654303 |
Source
|
Record name | Methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914348-76-8 |
Source
|
Record name | Methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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